molecular formula C30H27NO6 B296690 methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate

methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate

Cat. No. B296690
M. Wt: 497.5 g/mol
InChI Key: VLBBSOCDYFJYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate, also known as ME-344, is a small molecule compound that has shown promising results in preclinical studies as an anti-cancer agent.

Mechanism of Action

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate exerts its anti-cancer effects through multiple mechanisms. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate also disrupts mitochondrial function, leading to the production of reactive oxygen species and subsequent cell death. Additionally, methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate inhibits the activity of heat shock protein 90, which is involved in the regulation of multiple signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been shown to have low toxicity in preclinical studies, with no significant adverse effects observed. It has been found to be well-tolerated in animal models and has a favorable pharmacokinetic profile. methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is its low toxicity, which makes it a promising candidate for further development as an anti-cancer agent. However, its efficacy in clinical trials remains to be established. One limitation of methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is its poor water solubility, which may affect its bioavailability and limit its clinical use.

Future Directions

There are several potential future directions for research on methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate. One area of focus could be the development of more efficient synthesis methods to improve its bioavailability. Another area of interest could be the investigation of its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further preclinical studies are needed to determine the optimal dosing and treatment regimens for methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate in different cancer types. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is a promising anti-cancer agent that has shown efficacy in preclinical studies. Its low toxicity and multiple mechanisms of action make it a potential candidate for further development as a cancer therapy. However, further research is needed to determine its optimal use and potential limitations.

Synthesis Methods

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is synthesized using a multi-step process that involves the reaction of 4-hydroxycoumarin with 3-ethoxy-4-(naphthalen-2-ylmethoxy)benzaldehyde, followed by amination with ammonia and methylation with methyl iodide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been extensively studied in preclinical models for its anti-cancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer. methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

properties

Molecular Formula

C30H27NO6

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate

InChI

InChI=1S/C30H27NO6/c1-3-35-26-15-21(10-13-24(26)36-17-18-8-9-19-6-4-5-7-20(19)14-18)27-23-12-11-22(32)16-25(23)37-29(31)28(27)30(33)34-2/h4-16,27,32H,3,17,31H2,1-2H3

InChI Key

VLBBSOCDYFJYNN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C(=O)OC)N)OCC4=CC5=CC=CC=C5C=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C(=O)OC)N)OCC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.